1-(2'-Acetoxyethyl)-5-nitroimidazole
Description
1-(2'-Acetoxyethyl)-5-nitroimidazole is a synthetic derivative of the 5-nitroimidazole class, characterized by an acetoxyethyl (-CH₂CH₂OAc) substituent at the 1-position of the imidazole ring and a nitro group at the 5-position.
Properties
Molecular Formula |
C7H9N3O4 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-(5-nitroimidazol-1-yl)ethyl acetate |
InChI |
InChI=1S/C7H9N3O4/c1-6(11)14-3-2-9-5-8-4-7(9)10(12)13/h4-5H,2-3H2,1H3 |
InChI Key |
KYMBXDBZIASVNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN1C=NC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Antibacterial and Antiparasitic Efficacy
- Metronidazole : Effective against Clostridioides difficile, Entamoeba histolytica, and anaerobic bacteria (MIC < 1 µg/mL) but exhibits mutagenicity in Ames tests .
- Tinidazole : Comparable efficacy to metronidazole against giardiasis and trichomoniasis, with lower cytotoxicity due to its sulfonyl group .
- 2,4-Disubstituted Derivatives : Compounds with phenylsulfonylmethyl at position 4 show superior activity against C. difficile (MIC = 0.5–2 µg/mL) and reduced mutagenicity .
- This compound : The acetoxyethyl group may enhance bioavailability through esterase-mediated hydrolysis, releasing active metabolites (e.g., hydroxyethyl derivatives) similar to MNZOH (a metronidazole metabolite) .
Mechanism of Action
5-Nitroimidazoles act as prodrugs, requiring nitro group reduction by microbial enzymes to generate cytotoxic radicals. Polarographic studies on tinidazole confirm NO donation, a mechanism likely shared by acetoxyethyl derivatives .
Pharmacokinetic and Toxicity Profiles
- Metronidazole : Rapid absorption but frequent dosing due to short half-life; associated with neurotoxicity at high doses .
- Tinidazole/Secnidazole : Improved pharmacokinetics (longer t₁/₂, once-daily dosing) and fewer adverse effects .
- This compound : The ester group may delay hydrolysis, prolonging systemic exposure. Toxicity data are inferred from analogs; ester-based prodrugs typically reduce gastrointestinal irritation .
Key Research Findings and Limitations
- Structure-Activity Relationship (SAR) : Substituents at position 1 significantly impact potency and safety. For example, electron-withdrawing groups (e.g., sulfonyl in tinidazole) enhance stability and redox activity .
- Further studies on its metabolism, cytotoxicity, and clinical efficacy are needed.
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